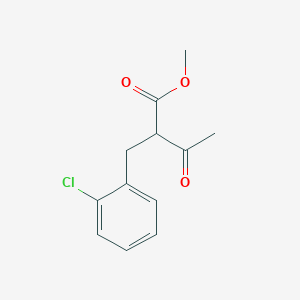

Methyl 2-(2-chlorobenzyl)-3-oxobutanoate

描述

Overview of β-Keto Esters as Versatile Organic Intermediates in Fine Chemical Synthesis

β-Keto esters are a class of organic compounds that possess two functional groups: a ketone and an ester. Their structure is characterized by a ketone carbonyl group located at the beta position (the second carbon) relative to the ester group. This unique arrangement of functional groups makes them exceptionally versatile intermediates in organic synthesis. researchgate.netrsc.orgresearchgate.net

The presence of both electrophilic (at the carbonyl carbons) and nucleophilic (at the alpha-carbon) sites within the same molecule allows for a wide range of chemical transformations. researchgate.netrsc.orgresearchgate.net They are considered important synthons, or building blocks, for the construction of more complex molecules. rsc.orgresearchgate.net Their utility is demonstrated in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. rsc.orgrsc.org For instance, β-keto esters are key intermediates in the production of complex molecules like paclitaxel (B517696) and podophyllotoxin. researchgate.net The reactivity of the alpha-carbon, situated between the two carbonyl groups, is a key feature, as the protons attached to this carbon are acidic and can be easily removed by a base to form a stabilized enolate. This enolate can then participate in various carbon-carbon bond-forming reactions.

Historical Context and Evolution of Synthetic Methodologies Involving β-Keto Esters

The study and application of β-keto esters have a rich history in organic chemistry, with the Claisen condensation being one of the foundational methods for their synthesis. wikipedia.orgfiveable.me First described by Rainer Ludwig Claisen in 1887, this reaction involves the base-catalyzed condensation of two ester molecules to form a β-keto ester. wikipedia.orgfiveable.me The mechanism begins with the deprotonation of an ester at the alpha-carbon to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. wikipedia.org

Over the years, several variations of this reaction have been developed. The Dieckmann condensation, for example, is an intramolecular version of the Claisen condensation used to form cyclic β-keto esters, typically with five- or six-membered rings. researchgate.netwikipedia.org "Crossed" Claisen condensations, which involve two different ester reactants, have also been developed to create a wider variety of β-keto esters. fiveable.me

Modern synthetic methods have expanded beyond these classical reactions. Titanium-mediated crossed-Claisen condensations have been developed to achieve high selectivity between different esters or between an ester and an acid chloride. acs.org Other contemporary methods include the C-acylation of enol silyl (B83357) ethers and the reaction of magnesium enolates of substituted malonic acid half oxyesters with acyl donors. organic-chemistry.org These advancements have provided chemists with more efficient and selective tools for the synthesis of highly functionalized and complex β-keto esters. organic-chemistry.org

Structural Features and Reactivity Principles of Methyl 2-(2-chlorobenzyl)-3-oxobutanoate within the β-Keto Ester Class

This compound belongs to the family of α-substituted β-keto esters. Its core structure is derived from methyl acetoacetate (B1235776), which is substituted at the α-carbon (the carbon between the keto and ester carbonyls) with a 2-chlorobenzyl group.

Key Structural Features:

β-Keto Ester Core: The fundamental reactivity is dictated by the methyl 3-oxobutanoate (methyl acetoacetate) framework. This includes the acidic proton at the α-position and the two electrophilic carbonyl centers.

α-Substitution: The presence of the 2-chlorobenzyl group at the α-position means the compound does not have a readily removable acidic proton on that carbon. Synthesis of such a compound would typically involve the alkylation of a precursor enolate, such as the one derived from methyl acetoacetate, with 2-chlorobenzyl chloride. tcd.ie

2-Chlorobenzyl Group: This substituent consists of a benzyl (B1604629) group (a benzene (B151609) ring attached to a CH₂ group) which has a chlorine atom at the ortho (position 2) of the phenyl ring. The presence of the chlorine atom, an electron-withdrawing group, can have a modest electronic influence on the molecule. The steric bulk of the entire benzyl group is a significant feature that can influence how the molecule interacts with other reactants.

Reactivity Principles: The reactivity of this compound is primarily centered on its two carbonyl groups.

Reduction: The ketone carbonyl can be selectively reduced to a hydroxyl group, leading to the formation of a β-hydroxy ester.

Hydrolysis and Decarboxylation: Like other β-keto esters, it can undergo hydrolysis of the ester group followed by decarboxylation (loss of CO₂) upon heating to yield a ketone, in this case, 1-(2-chlorophenyl)propan-2-one. youtube.com

Further Substitution: While the α-carbon is already substituted, reactions can be directed to other parts of the molecule. The reactivity of the aromatic ring of the 2-chlorobenzyl group can be exploited in reactions such as further electrophilic aromatic substitution, although the existing chloro-substituent will direct incoming groups.

The synthesis of related compounds, such as ethyl 2-benzyl-3-oxobutanoate, is achieved through the deprotonation of a β-ketoester with a base like sodium ethoxide to generate an enolate, which is then alkylated with benzyl chloride in an SN2 reaction. tcd.ie A similar pathway would be expected for the synthesis of the title compound.

Research Landscape and Current Trends in the Chemistry of Substituted β-Keto Esters

The field of β-keto ester chemistry continues to evolve, with a significant focus on developing stereoselective reactions. A major trend is the asymmetric hydrogenation of α-substituted β-keto esters through a process called dynamic kinetic resolution (DKR). acs.orgnih.gov This technique allows for the conversion of a racemic mixture of an α-substituted β-keto ester into a single, highly enantiomerically pure β-hydroxy ester. acs.orgnih.gov This is particularly valuable for the synthesis of chiral building blocks for pharmaceuticals.

Recent research has demonstrated the use of specialized ruthenium catalyst systems for this purpose, achieving excellent enantiomeric and diastereomeric purity for a range of α-alkyl-substituted β-keto esters and amides. acs.orgnih.gov The success of these reactions often depends on the nature of the α-substituent and the specific catalyst system employed. acs.org

Another area of active research is the transesterification of β-keto esters, which is the conversion of one ester into another. rsc.orgrsc.org This is a crucial transformation in both pharmaceutical synthesis and for industrial applications like biodiesel production. rsc.orgrsc.org Current trends are aimed at developing milder, more environmentally friendly catalysts, including enzymatic and heterogeneous catalysts, to improve yields and selectivity while reducing environmental impact. rsc.org The selective transesterification of a β-keto ester in the presence of other ester types is possible because the reaction often proceeds through a chelated enol intermediate, a structure unique to the β-keto ester moiety. rsc.org

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₃ClO₃ |

| Molecular Weight | 240.68 g/mol |

| IUPAC Name | This compound |

| CAS Number | 85633-54-3 |

Data for this table is compiled from general chemical knowledge for the specified structure, as direct experimental values were not found in the search results.

Structure

3D Structure

属性

IUPAC Name |

methyl 2-[(2-chlorophenyl)methyl]-3-oxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO3/c1-8(14)10(12(15)16-2)7-9-5-3-4-6-11(9)13/h3-6,10H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJVOECDQEZFFKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(CC1=CC=CC=C1Cl)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301270344 | |

| Record name | Methyl α-acetyl-2-chlorobenzenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301270344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

676348-55-3 | |

| Record name | Methyl α-acetyl-2-chlorobenzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=676348-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl α-acetyl-2-chlorobenzenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301270344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 676348-55-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Advanced Methodologies for Methyl 2 2 Chlorobenzyl 3 Oxobutanoate

Alkylation Strategies for the α-Carbon of Methyl 3-Oxobutanoate

The most direct and widely employed method for synthesizing Methyl 2-(2-chlorobenzyl)-3-oxobutanoate is the alkylation of the α-carbon of methyl 3-oxobutanoate. The acidity of the α-protons (pKa ≈ 11 in DMSO), situated between two carbonyl groups, facilitates their removal to generate a stabilized enolate ion, which serves as a potent nucleophile. sciencemadness.org

Enolate Generation and Nucleophilic Substitution with 2-Chlorobenzyl Halides

The cornerstone of this synthetic approach is the generation of a methyl 3-oxobutanoate enolate followed by its reaction with a 2-chlorobenzyl halide (e.g., 2-chlorobenzyl chloride or bromide) in a classic SN2 substitution. tcd.ientu.edu.sg The enolate anion attacks the electrophilic benzylic carbon of the 2-chlorobenzyl halide, displacing the halide and forming the desired C-C bond. tcd.ie

Enolate Formation: Methyl 3-oxobutanoate is treated with a suitable base to abstract an α-proton, yielding the resonance-stabilized enolate.

Nucleophilic Attack: The resulting enolate attacks the 2-chlorobenzyl halide, leading to the formation of this compound and a salt byproduct. tcd.ie

The efficiency of the alkylation reaction is highly dependent on the choice of base and solvent. The selection of these parameters aims to maximize the yield of the mono-alkylated product while minimizing side reactions such as O-alkylation, dialkylation, or self-condensation.

Base Selection: Strong alkoxide bases, such as sodium ethoxide or sodium methoxide (B1231860), are commonly used in their corresponding alcohol solvents to ensure complete deprotonation of the β-keto ester. tcd.ie For instance, the synthesis of the analogous ethyl 2-benzyl-3-oxobutanoate utilizes sodium ethoxide in ethanol (B145695). tcd.ie Milder bases like potassium carbonate can also be effective, particularly when used in conjunction with phase-transfer catalysts, which facilitate the reaction between the solid base and the organic substrate. sciencemadness.org

Solvent Systems: The solvent plays a crucial role in solvating the enolate and influencing its reactivity. Polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) are often effective. sciencemadness.org In a laboratory preparation of a similar compound, ethanol was used as the solvent for the reaction between sodium ethoxide and the β-keto ester. tcd.ie The choice of solvent can significantly impact reaction time and temperature requirements.

Below is a table summarizing typical conditions for the alkylation of β-keto esters, based on analogous reactions.

| Base | Solvent | Electrophile | Catalyst/Additive | Typical Conditions | Reference |

|---|---|---|---|---|---|

| Sodium Ethoxide | Ethanol | Benzyl (B1604629) Chloride | None | Reflux for 40 minutes | tcd.ie |

| Potassium Carbonate (anhydrous) | None (Solvent-free) | Ethyl Bromide | Benzalkonium Chloride (PTC) | Room temperature for 4 hours | sciencemadness.org |

| Potassium Carbonate | DMF | Alkyl Halide | Phase-Transfer Catalyst (PTC) | Not specified | sciencemadness.org |

When the α-carbon of the β-keto ester is prochiral, as is the case for methyl 3-oxobutanoate, its alkylation creates a new stereocenter. Achieving stereoselectivity in this process is a significant challenge in modern organic synthesis. While the direct, uncatalyzed alkylation of methyl 3-oxobutanoate with 2-chlorobenzyl halide results in a racemic mixture, several advanced strategies can be employed to induce stereocontrol.

One prominent method involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate, direct the stereochemical outcome of the alkylation, and are subsequently removed. The Evans oxazolidinone auxiliaries are a classic example, enabling highly diastereoselective alkylations of their corresponding enolates. harvard.edu By attaching a chiral oxazolidinone to the keto ester framework, the approach of the electrophile (2-chlorobenzyl halide) is sterically biased to one face of the enolate, leading to the preferential formation of one diastereomer. harvard.edu

Another approach involves forming a chiral enamine from the β-keto ester using a chiral amine. This chiral enamine can then react with an electrophile, with stereoselectivity being induced by the chiral amine auxiliary. This strategy has been explored for the stereoselective functionalization of β-ketoesters. mdpi.com

Transition-Metal-Catalyzed Approaches to C–C Bond Formation at the α-Position

Modern synthetic methods offer powerful alternatives to traditional enolate chemistry, with transition-metal catalysis at the forefront. Palladium-catalyzed α-arylation (or benzylation) of carbonyl compounds has become a robust method for forming C-C bonds. rsc.orgorganic-chemistry.org This approach can be applied to the synthesis of this compound by coupling a methyl 3-oxobutanoate enolate with 2-chlorobenzyl bromide.

A typical catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the 2-chlorobenzyl halide, followed by reaction with the β-keto ester enolate (formed in situ with a base) and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. rsc.org The success of these reactions often relies on the use of specific phosphine (B1218219) ligands that facilitate the key steps in the catalytic cycle. rsc.orgorganic-chemistry.org Catalyst systems derived from Pd₂(dba)₃ and bulky, electron-rich phosphine ligands like P(tBu)₃ are effective for the coupling of α-keto ester enolates with aryl bromides. nih.gov

| Catalyst (Precursor) | Ligand | Base | Solvent | Key Features | Reference |

|---|---|---|---|---|---|

| Pd₂(dba)₃ | P(tBu)₃ | Not specified | Not specified | Effective for coupling α-keto ester enolates and aryl bromides. | nih.gov |

| Pd(dbpf)Cl₂ | (internal) | N-Methyldicyclohexylamine | DMF | Optimized for challenging substrates; uses TBAC as an additive. | organic-chemistry.org |

| Generic Pd(0) | Various Phosphines (e.g., BrettPhos) | Various (e.g., NaOtBu, K₃PO₄) | Toluene (B28343), Dioxane | Broad applicability for α-arylation of carbonyls. | rsc.orgorganic-chemistry.org |

Alternative Synthetic Routes to the 2-(2-chlorobenzyl) Framework

Beyond direct alkylation, other synthetic strategies can construct the core structure of the target molecule. These often involve building the carbon skeleton through condensation reactions.

Condensation Reactions with 2-Chlorobenzaldehyde Derivatives (e.g., Knoevenagel-type approaches for related structures)

The Knoevenagel condensation is a powerful C-C bond-forming reaction that involves the reaction of an active methylene (B1212753) compound (like methyl 3-oxobutanoate) with an aldehyde or ketone, typically catalyzed by a weak base. sigmaaldrich.comaston.ac.uk To synthesize a precursor to the target molecule, methyl 3-oxobutanoate can be reacted with 2-chlorobenzaldehyde.

This reaction proceeds via a base-catalyzed (e.g., piperidine (B6355638), acetic acid) mechanism to form an α,β-unsaturated keto ester, Methyl 2-(2-chlorobenzylidene)-3-oxobutanoate. researchgate.netprepchem.com

The resulting product contains a carbon-carbon double bond. To arrive at the final target compound, this compound, this unsaturated intermediate would require a subsequent reduction step. This reduction would selectively reduce the carbon-carbon double bond while leaving the ketone and ester carbonyl groups intact. This can be achieved through methods like catalytic hydrogenation (e.g., using H₂ with a Pd/C catalyst) or transfer hydrogenation.

A representative procedure for a Knoevenagel condensation involves refluxing the aldehyde and the β-keto ester in a solvent like benzene (B151609) or toluene with catalytic amounts of piperidine and acetic acid, often with the removal of water to drive the reaction to completion. prepchem.com

Modifications of Pre-existing β-Keto Ester Scaffolds

The most direct and common route to synthesizing this compound involves the C-alkylation of a pre-existing β-keto ester scaffold, namely methyl acetoacetate (B1235776). This method leverages the inherent reactivity of the α-carbon located between the two carbonyl groups.

The classical synthesis begins with the deprotonation of methyl acetoacetate using a strong base, typically a stoichiometric amount of sodium methoxide, in an anhydrous solvent like methanol (B129727) or tetrahydrofuran (B95107) (THF). This acid-base reaction generates a resonance-stabilized enolate anion. acs.orgyoutube.com The α-protons of β-keto esters are particularly acidic (pKa ≈ 11 in DMSO) due to the ability of the resulting enolate to delocalize the negative charge across the two oxygen atoms, making this deprotonation highly efficient. atamanchemicals.com

Once formed, the nucleophilic enolate attacks the electrophilic benzylic carbon of 2-chlorobenzyl chloride in a bimolecular nucleophilic substitution (SN2) reaction. The chloride ion is displaced as the leaving group, forming the new carbon-carbon bond and yielding the final product, this compound. The use of stoichiometric base results in the formation of an equivalent amount of salt byproduct (e.g., sodium chloride).

Enolate Formation: Methyl acetoacetate reacts with sodium methoxide to form the sodium enolate.

C-Alkylation: The enolate attacks 2-chlorobenzyl chloride to form this compound and sodium chloride.

This foundational approach highlights the utility of β-keto esters as versatile synthons, where the pre-existing scaffold is readily modified through alkylation to build more complex molecules. youtube.comatamanchemicals.com

Green Chemistry Principles in the Synthesis of this compound

A primary goal of green chemistry is to reduce or eliminate the use of volatile organic compounds (VOCs) as reaction solvents. For the alkylation of methyl acetoacetate, several advanced methodologies can be applied.

Solvent-Free Conditions: Research has demonstrated that the alkylation of β-keto esters can be successfully performed under solvent-free, solid-liquid phase conditions, often accelerated by microwave irradiation. mdpi.com In a typical setup, the liquid reactants (methyl acetoacetate and 2-chlorobenzyl chloride) are mixed with a solid, mild inorganic base like potassium carbonate (K₂CO₃). mdpi.comsciencemadness.org This mixture, often with a phase-transfer catalyst, can be heated conventionally or by microwave to promote the reaction. This approach eliminates the need for a bulk solvent, significantly reducing waste and simplifying product work-up.

Aqueous and Phase-Transfer Catalysis (PTC): Phase-transfer catalysis is a powerful technique for facilitating reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. acs.org This is highly relevant for the alkylation of β-keto esters, allowing the use of inexpensive, non-toxic, and non-flammable water as a solvent or co-solvent. sciencemadness.org In this system, a phase-transfer catalyst (typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide) transports the anion of a base (e.g., carbonate from K₂CO₃) from the solid or aqueous phase into the organic phase containing the ester. mdpi.comsciencemadness.org This in-situ generation of the enolate in the organic phase allows it to react with the alkyl halide. PTC offers several advantages:

It avoids the need for strong, moisture-sensitive bases like sodium methoxide.

It allows the use of milder, cheaper bases like potassium or cesium carbonate. mdpi.com

It can be performed under solvent-free or aqueous conditions, enhancing the green profile of the synthesis. sciencemadness.orgrsc.org

The catalyst is used in small quantities and can often be recycled. rsc.org

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting reactant atoms into the desired product. The traditional stoichiometric base method for synthesizing this compound has a relatively low atom economy due to the formation of salt byproducts. Catalytic systems offer a significant improvement.

"Borrowing Hydrogen" Catalysis: A more advanced and highly atom-economical approach is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. researchgate.net This strategy uses an alcohol (e.g., 2-chlorobenzyl alcohol) as the alkylating agent instead of an alkyl halide. The reaction is catalyzed by a transition-metal complex (based on elements like nickel, iridium, or cobalt). researchgate.netrsc.orgucl.ac.uk The mechanism involves:

The catalyst temporarily "borrows" hydrogen from the alcohol, oxidizing it in situ to the corresponding aldehyde.

The β-keto ester undergoes a base-catalyzed aldol (B89426) condensation with the aldehyde.

The resulting α,β-unsaturated intermediate is then reduced by the catalyst using the "borrowed" hydrogen.

This elegant one-pot process forms the desired C-C bond with water as the only byproduct, dramatically increasing the atom economy and avoiding the generation of halide salt waste. researchgate.net The catalyst is recyclable, further enhancing the sustainability of the process. rsc.org

The table below compares the theoretical atom economy for the traditional synthesis versus the "borrowing hydrogen" approach.

| Synthetic Route | Reactants | Products | Byproducts | Theoretical Atom Economy |

| Traditional Alkylation | Methyl Acetoacetate, 2-Chlorobenzyl Chloride, Sodium Methoxide | This compound | Sodium Chloride, Methanol | ~62.3% |

| "Borrowing Hydrogen" | Methyl Acetoacetate, 2-Chlorobenzyl Alcohol | This compound | Water | ~94.4% |

Reactivity Profiles and Transformational Chemistry of Methyl 2 2 Chlorobenzyl 3 Oxobutanoate

Reactions Involving the Active Methylene (B1212753) Group at the α-Position

The carbon atom situated between the two carbonyl groups (the α-position) is known as an active methylene group. The protons attached to this carbon exhibit significant acidity due to the electron-withdrawing nature of the adjacent ketone and ester groups, which stabilize the resulting carbanion through resonance. This acidity is the cornerstone of a variety of carbon-carbon bond-forming reactions.

Further Alkylation and Acylation Reactions

While Methyl 2-(2-chlorobenzyl)-3-oxobutanoate is itself a product of the alkylation of methyl acetoacetate (B1235776), the presence of a remaining acidic proton at the α-position allows for subsequent functionalization.

Alkylation: The introduction of a second alkyl group at the α-position can be achieved by treating the compound with a base to form the enolate, followed by reaction with an alkyl halide. The choice of base and reaction conditions is crucial to prevent side reactions such as self-condensation or hydrolysis of the ester.

Reaction Scheme:

This compound + Base → Enolate Enolate + R-COCl → Methyl 2-acyl-2-(2-chlorobenzyl)-3-oxobutanoate + Cl⁻

This compound + Aldehyde/Ketone --(Base)--> Adduct --(-H₂O)--> Condensation Product

This compound + Hydrazine (B178648) → Pyrazolone (B3327878) derivative

Transformations Involving the Methyl Ester Group

The methyl ester functionality in this compound is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. These reactions primarily target the carbonyl group of the ester for cleavage or reduction.

Hydrolysis and Transesterification Reactions

Hydrolysis

The hydrolysis of the methyl ester group of this compound to the corresponding carboxylic acid can be achieved under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically carried out using an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by an acidic workup to protonate the resulting carboxylate salt.

Analogous to the hydrolysis of other esters, the reaction proceeds through a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. Subsequent elimination of the methoxide (B1231860) ion yields the carboxylate, which is then protonated.

Transesterification

Transesterification, also known as alcoholysis, involves the conversion of the methyl ester to a different ester by reacting it with another alcohol in the presence of a catalyst. mdpi.com This reaction is reversible and is often driven to completion by using a large excess of the new alcohol or by removing the methanol (B129727) that is formed. mdpi.com Both acid and base catalysts can be employed for this transformation. Common catalysts include mineral acids (e.g., sulfuric acid, hydrochloric acid), Lewis acids, and strong bases (e.g., sodium methoxide).

The choice of alcohol can significantly influence the properties of the resulting ester. For instance, using a longer-chain alcohol can increase the lipophilicity of the molecule. The general reaction conditions for transesterification are presented in the table below.

| Reaction | Reactant | Catalyst | Conditions | Product |

| Transesterification | Excess R'OH | Acid or Base | Heat | This compound |

This table illustrates a general transesterification reaction. R'OH represents the new alcohol.

Reduction to Alcohols and Other Carboxylic Acid Derivatives

The methyl ester group can be reduced to a primary alcohol, affording 2-(2-chlorobenzyl)-3-oxobutan-1-ol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The reaction is generally carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), at reduced temperatures to control the reactivity of the hydride reagent.

It is important to note that the ketone functionality at the 3-position is also susceptible to reduction by strong hydrides. Therefore, chemoselective reduction of the ester in the presence of the ketone can be challenging. However, certain reagents and conditions can favor the reduction of one carbonyl group over the other. For instance, sodium borohydride (B1222165) is generally a milder reducing agent and may selectively reduce the ketone over the ester under specific conditions. The asymmetric reduction of similar β-keto esters, such as ethyl 2-methyl-3-oxobutanoate, has been achieved using biocatalysts like Chlorella, yielding the corresponding hydroxy esters with high enantiomeric excess. nih.govelsevierpure.com

Furthermore, the methyl ester can be converted to other carboxylic acid derivatives, such as amides, by reacting it with amines. This amidation reaction typically requires heating and may be catalyzed by Lewis acids.

Reactivity of the 2-Chlorobenzyl Moiety

The 2-chlorobenzyl group of the molecule presents several opportunities for functionalization, primarily centered on the aromatic ring and the benzylic position.

Electrophilic Aromatic Substitution Patterns on the Chlorophenyl Ring

The benzene (B151609) ring of the 2-chlorobenzyl moiety can undergo electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.com The outcome of these reactions is directed by the two existing substituents: the chlorine atom and the alkyl group (the rest of the molecule).

The chlorine atom is an ortho, para-directing deactivator. libretexts.org It deactivates the ring towards electrophilic attack due to its electron-withdrawing inductive effect, yet it directs incoming electrophiles to the ortho and para positions through its electron-donating resonance effect. uci.edu The alkyl substituent is an ortho, para-directing activator, donating electron density to the ring via an inductive effect. libretexts.org

The positions on the aromatic ring relative to the existing substituents are as follows:

Position 1: Substituted with the chloro group.

Position 2: Substituted with the benzyl (B1604629) group.

Positions 3, 4, 5, 6: Available for substitution.

Considering the directing effects of both groups, the incoming electrophile will preferentially substitute at the positions that are ortho or para to both activating and directing groups, while also considering steric hindrance. The most likely positions for electrophilic attack are positions 4 and 6, which are para and ortho to the alkyl group, respectively, and meta and ortho to the chloro group. The substitution pattern will be influenced by the specific electrophile and reaction conditions. masterorganicchemistry.com

| Position | Relation to Chloro | Relation to Alkyl | Predicted Reactivity |

| 3 | ortho | meta | Less favored |

| 4 | meta | para | Favored |

| 5 | para | meta | Less favored |

| 6 | meta | ortho | Favored |

This table summarizes the directing effects on the chlorophenyl ring.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck) at the Aryl Halide

The chlorine atom on the aromatic ring serves as a handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. mit.edu

Suzuki Coupling

The Suzuki reaction involves the coupling of the aryl chloride with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. masterorganicchemistry.com This reaction is highly versatile and tolerant of a wide range of functional groups. A variety of palladium catalysts and ligands can be used to facilitate the coupling of aryl chlorides. nih.gov

A general scheme for the Suzuki coupling of this compound is shown below:

Where R-B(OH)₂ is a boronic acid.

Heck Reaction

The Heck reaction couples the aryl chloride with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. youtube.com This reaction provides a direct method for the arylation of alkenes. acs.org The choice of catalyst, base, and reaction conditions can influence the regioselectivity and stereoselectivity of the reaction. youtube.com

A general scheme for the Heck reaction is as follows:

Where R-CH=CH₂ is an alkene.

The use of palladium catalysts with specific phosphine (B1218219) ligands can be crucial for achieving high yields and selectivity in these cross-coupling reactions with aryl chlorides. ias.ac.innih.govscispace.com

Side-Chain Functionalization and Derivatization Strategies

The benzylic position (the carbon atom connecting the phenyl ring to the rest of the molecule) and the α-carbon of the ester are potential sites for functionalization.

Benzylic Functionalization

The benzylic C-H bonds are relatively weak and can be susceptible to radical halogenation or oxidation under appropriate conditions. However, achieving selectivity at this position without affecting other parts of the molecule can be challenging.

α-Carbon Functionalization

The α-carbon of the β-keto ester is acidic due to the presence of two flanking carbonyl groups. This allows for deprotonation with a suitable base to form a stable enolate, which can then react with various electrophiles. This reactivity is a cornerstone of the chemistry of β-dicarbonyl compounds.

| Reagent | Product Type |

| Alkyl halide (R-X) | α-Alkylated product |

| Aldehyde (R-CHO) | Aldol (B89426) addition product |

| Michael acceptor | Michael addition product |

This table illustrates potential reactions at the α-carbon.

Furthermore, direct C-H functionalization of the ester side chain, for instance at the α-alkoxyl position, has been reported under radical conditions, offering another avenue for derivatization. rsc.org The functionalization of ketone side chains has also been explored, which could be analogous to the reactivity of the keto group in the target molecule. nih.gov Additionally, the synthesis of related compounds, such as chlorobenzyl alcohols from chlorobenzyl chlorides via their benzoate (B1203000) esters, provides insights into potential transformations of the side chain. researchgate.net

Applications of Methyl 2 2 Chlorobenzyl 3 Oxobutanoate As a Key Building Block in Complex Organic Synthesis

Precursor in the Synthesis of Carbocyclic Systems

The structural framework of Methyl 2-(2-chlorobenzyl)-3-oxobutanoate, featuring an active methylene (B1212753) group flanked by two carbonyl functions, makes it an ideal substrate for reactions that form carbocyclic rings. The generation of a stabilized enolate anion from the β-ketoester portion is a key step in many such syntheses. tcd.ie

One fundamental application involves its use in Michael addition reactions. The enolate of this compound can act as a nucleophile, attacking an α,β-unsaturated carbonyl compound (a Michael acceptor). The resulting adduct can then undergo an intramolecular aldol (B89426) condensation or Claisen condensation, a process known as the Robinson annulation, to construct a six-membered carbocyclic ring. While the primary adduct is formed via Michael addition, subsequent cyclization and dehydration steps lead to the formation of functionalized cyclohexenone derivatives.

Furthermore, the benzyl (B1604629) group itself can participate in cyclization reactions. Intramolecular Friedel-Crafts acylation is a plausible pathway for forming a fused bicyclic system. In the presence of a strong Lewis acid or Brønsted acid, the ester or ketone carbonyl could acylate the electron-rich benzene (B151609) ring of the 2-chlorobenzyl group, leading to the formation of a tetralone derivative. The specific substitution pattern and reaction conditions would be critical in directing the regioselectivity of such a cyclization. These methods highlight the potential to build complex carbocyclic frameworks starting from this versatile building block. scholaris.ca

Utility in the Construction of Diverse Heterocyclic Frameworks

The reactivity of the 1,3-dicarbonyl system in this compound makes it exceptionally useful for synthesizing a variety of heterocyclic compounds, which are core structures in many pharmaceutically active molecules.

The reaction of β-ketoesters with hydrazine (B178648) is a classic and efficient method for the preparation of pyrazolone (B3327878) derivatives, a subclass of pyrazoles. chegg.com When this compound is treated with hydrazine hydrate (B1144303) (H₂NNH₂), a condensation reaction occurs. nih.govrsc.org The reaction typically proceeds via nucleophilic attack of one nitrogen atom of hydrazine on the more electrophilic ketone carbonyl, followed by cyclization as the second nitrogen atom attacks the ester carbonyl, eliminating methanol (B129727). chegg.com This pathway results in the formation of a 5-pyrazolone ring.

The general reaction can be summarized as follows:

Step 1: Condensation of hydrazine with the ketone group of the β-ketoester.

Step 2: Intramolecular cyclization via nucleophilic attack of the terminal nitrogen onto the ester carbonyl.

Step 3: Elimination of a molecule of methanol to yield the final pyrazolone product.

This synthesis provides a direct route to 4-(2-chlorobenzyl)-3-methyl-1H-pyrazol-5(4H)-one, a scaffold of interest in medicinal chemistry. The reaction can often be carried out in a protic solvent like ethanol (B145695). researchgate.net

Table 1: Synthesis of Pyrazolone from this compound

| Reactant 1 | Reactant 2 | Product | Ring System | Key Reaction Type |

|---|---|---|---|---|

| This compound | Hydrazine Hydrate | 4-(2-chlorobenzyl)-3-methyl-1H-pyrazol-5(4H)-one | Pyrazolone | Condensation/Cyclization |

This compound is an excellent substrate for the Hantzsch dihydropyridine (B1217469) synthesis, a multi-component reaction that combines an aldehyde, a β-ketoester, and a nitrogen source like ammonia. wikipedia.orgwikiwand.com In a variation of the classic Hantzsch synthesis, two different β-dicarbonyl compounds can be used to produce unsymmetrical dihydropyridines. thermofisher.com

For instance, this compound can be condensed with an aldehyde and another enolizable ketone (like ethyl acetoacetate) in the presence of ammonia. The mechanism involves the initial formation of two key intermediates: an enamine from the reaction of the second ketoester with ammonia, and an α,β-unsaturated carbonyl compound from a Knoevenagel condensation between the aldehyde and this compound. wikipedia.org A subsequent Michael addition followed by cyclization and dehydration yields the 1,4-dihydropyridine (B1200194) ring. organic-chemistry.org These compounds are of significant interest as they form the core of several calcium channel blockers. wikiwand.comtsijournals.com

Reactants: An aldehyde (R-CHO), this compound, a second β-ketoester (e.g., ethyl acetoacetate), and ammonia.

Product: A highly substituted, unsymmetrical 1,4-dihydropyridine.

Significance: This provides access to complex dihydropyridines with potential biological activity. nih.gov

The presence of the 2-chlorobenzyl group allows for the synthesis of fused polycyclic aromatic compounds (PAHs) through intramolecular cyclization strategies. researchgate.net One prominent method is photochemical cyclization, a key step in the Mallory reaction. mdpi.com Irradiation of stilbene-like precursors, which can be synthesized from the benzyl fragment, can induce a 6π-electrocyclization.

A synthetic route could involve converting the keto group of this compound into a vinyl group, followed by further elaboration to create a stilbene-type structure. Subsequent photochemical irradiation in the presence of an oxidizing agent like iodine would trigger an electrocyclization followed by aromatization, leading to the formation of a phenanthrene (B1679779) or chrysene (B1668918) core fused with other rings. mdpi.com

Another approach is acid-catalyzed cyclodehydrogenation. vt.edu Treatment of a precursor ketone with a mixture of aluminum chloride and stannic chloride, or with strong acids like anhydrous hydrogen fluoride, can promote intramolecular electrophilic attack onto an aromatic ring, followed by dehydration and aromatization to yield complex PAHs. vt.edu

Role in Multi-Component Reactions (MCRs) and Cascade Processes

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, are highly valued for their efficiency and atom economy. This compound is an ideal substrate for several important MCRs.

The Hantzsch synthesis, as described above, is a prime example of a four-component reaction that efficiently constructs the dihydropyridine scaffold. wikipedia.org Another significant MCR is the Biginelli reaction, which synthesizes 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from a β-ketoester, an aldehyde, and urea (B33335) or thiourea. nih.gov By substituting this compound for the typical ethyl acetoacetate (B1235776), novel DHPMs bearing the 2-chlorobenzyl substituent can be prepared. This reaction typically proceeds under acidic catalysis and involves a cascade of imine formation, condensation, and cyclization steps. nih.gov

Cascade reactions, where a sequence of intramolecular transformations occurs following a single initiating event, can also be designed using this substrate. For example, a Knoevenagel condensation with an aldehyde can generate an α,β-unsaturated intermediate in situ. rsc.org This intermediate can then participate in a subsequent Michael addition and cyclization sequence with another nucleophile present in the reaction mixture, all without isolating intermediates. rsc.orgthieme.de

Development of Functionally Diverse Organic Compounds

The application of this compound as a building block enables the development of a wide range of functionally diverse organic compounds, particularly those with potential bioactive properties. nih.gov The heterocyclic and carbocyclic cores synthesized from this precursor are prevalent in medicinal chemistry and materials science.

For example:

Pyrazole (B372694) Derivatives: Pyrazolones are known to exhibit a range of biological activities, and introducing the 2-chlorobenzyl moiety can modulate these properties.

Dihydropyridines: The 1,4-dihydropyridine scaffold is the basis for an important class of cardiovascular drugs. wikiwand.com The specific substitution pattern afforded by using this unique building block can lead to the discovery of new analogues with improved or novel therapeutic profiles.

Fused Polycyclics: Polycyclic aromatic hydrocarbons and their derivatives are investigated for their electronic properties and are also relevant in toxicology and environmental science. mdpi.com

The ability to readily generate complex scaffolds from this intermediate highlights its importance in creating libraries of diverse compounds for screening and development in various fields of chemical and biological research. nih.gov

Mechanistic Investigations and Reaction Pathway Elucidation for Transformations of Methyl 2 2 Chlorobenzyl 3 Oxobutanoate

Detailed Mechanistic Pathways of α-Alkylation Reactions

While direct mechanistic studies on the α-alkylation of methyl 2-(2-chlorobenzyl)-3-oxobutanoate are not extensively detailed in publicly available literature, the general principles governing the α-alkylation of β-ketoesters are well-established and can be applied to understand its reactivity. The key to this transformation lies in the acidity of the α-hydrogen and the subsequent generation of a nucleophilic enolate intermediate.

The presence of two carbonyl groups in β-ketoesters like this compound significantly increases the acidity of the proton at the α-carbon (the carbon between the two carbonyl groups). This facilitates the formation of an enolate ion in the presence of a base. The resulting enolate is a resonance-stabilized species, with the negative charge delocalized over the α-carbon and the two oxygen atoms of the carbonyl groups.

This keto-enol tautomerism is a fundamental aspect of the reactivity of these compounds. The enol form, while often a minor component in the equilibrium, is highly reactive. For an unsymmetrical β-dicarbonyl compound, the formation of two different enol tautomers is possible, which can lead to issues of regioselectivity in subsequent reactions. chim.it In the case of this compound, enolization can occur towards either the acetyl or the methoxycarbonyl group. The stability of the resulting enol or enolate is influenced by factors such as conjugation and steric effects. chim.it Lewis acid catalysts can be employed to activate and stabilize a specific enol tautomer, thereby directing the regioselectivity of the reaction. beilstein-journals.org

The reaction of β-ketoesters with hydrazines to form pyrazoles is a classic example where enolization plays a crucial role. The initial step involves the formation of a hydrazone intermediate, which then undergoes cyclization. beilstein-journals.orgnih.gov The regioselectivity of this cyclization is a key consideration, especially when using substituted hydrazines, as it can lead to the formation of two different regioisomeric pyrazoles. beilstein-journals.orgnih.gov

In the context of reactions involving this compound, such as pyrazole (B372694) synthesis, the rate-determining step could be the initial formation of the hydrazone, the subsequent cyclization, or the final dehydration/aromatization step. The specific rate-determining step can be influenced by various factors, including the nature of the reactants, the solvent, and the presence of catalysts.

For instance, in acid-catalyzed keto-enol tautomerism, the slow step is the deprotonation of the α-carbon to form the enol. chempap.org Conversely, under basic conditions, the initial deprotonation of the α-carbon is also typically the slow step. chempap.org In multicomponent reactions leading to pyrazoles, the rate can be influenced by the rate of formation of key intermediates. beilstein-journals.orgnih.gov

A kinetic model for the formation of 2- and 3-methylbutanal (B7770604) from the Maillard reaction illustrates how complex reaction networks can be simplified into a series of key steps with associated kinetic parameters. nih.gov A similar approach could be applied to dissect the reaction pathways of this compound.

Understanding Reaction Selectivity (Chemo-, Regio-, and Stereo-selectivity)

Controlling selectivity is a central theme in modern organic synthesis. For a molecule with multiple functional groups and reactive sites like this compound, understanding and predicting selectivity is paramount.

Chemoselectivity: This refers to the preferential reaction of one functional group over another. In the reaction of this compound with a nucleophile, the acetyl carbonyl group is generally more electrophilic and reactive than the ester carbonyl group. This difference in reactivity allows for selective reactions, such as the formation of a hydrazone at the acetyl position. nih.gov

Regioselectivity: As discussed earlier, the reaction of unsymmetrical β-dicarbonyl compounds with unsymmetrical reagents can lead to the formation of regioisomers. The synthesis of pyrazoles from β-ketoesters and substituted hydrazines is a classic example where regioselectivity is a major consideration. organic-chemistry.orgewha.ac.kr The outcome can be influenced by the reaction conditions, the nature of the substituents on both reactants, and the use of catalysts. beilstein-journals.orgnih.gov Theoretical studies have been used to understand the factors controlling the regioselectivity in pyrazole synthesis. blucher.com.br

Stereoselectivity: The α-carbon of this compound is a stereocenter. Reactions that create a new stereocenter or modify the existing one can potentially lead to diastereomers. While not extensively discussed in the provided search results for this specific compound, any reaction involving the α-position would need to consider the stereochemical outcome.

Intermediates Identification and Characterization in Complex Reaction Sequences

The elucidation of a reaction mechanism often hinges on the identification and characterization of transient intermediates. In the transformations of this compound, several key intermediates can be postulated and, in some cases, have been observed.

In the synthesis of pyrazoles from β-ketoesters and hydrazines, the initial product of the condensation is a hydrazone. beilstein-journals.orgnih.gov This hydrazone intermediate can then undergo an intramolecular cyclization to form a 5-hydroxypyrazoline. nih.gov This intermediate is then dehydrated to yield the final aromatic pyrazole. The isolation and characterization of such intermediates provide strong evidence for the proposed reaction pathway. In some multicomponent reactions, the initially formed intermediates from different reaction partners react further to form the final product. beilstein-journals.orgnih.gov

The reaction of methyl 3-oxobutanoate with arylhydrazines has been shown to yield both acyclic hydrazone products and cyclic pyrazole products, depending on the specific hydrazine (B178648) used. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 2 2 Chlorobenzyl 3 Oxobutanoate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds in solution. For Methyl 2-(2-chlorobenzyl)-3-oxobutanoate, NMR provides critical insights into its conformational behavior, the dynamic equilibrium between its tautomeric forms, and the exact connectivity of its atoms.

Conformational Analysis and Rotational Barriers via Dynamic NMR

The structural flexibility of this compound arises from the potential for rotation around several single bonds, notably the C2-C(benzyl) and C(benzyl)-C(aromatic) bonds. Dynamic NMR (DNMR) spectroscopy is a powerful technique used to study these conformational changes and to determine the energy barriers associated with them. montana.edu By monitoring the NMR spectra at variable temperatures, processes like bond rotation can be observed. core.ac.ukniscpr.res.in

At low temperatures, the rotation around a sterically hindered bond may become slow on the NMR timescale, leading to the appearance of distinct signals for atoms in different conformational environments. As the temperature increases, the rate of rotation increases, causing these signals to broaden, coalesce into a single broad peak, and eventually sharpen into an averaged signal. montana.edu For the title compound, restricted rotation could be anticipated around the bond connecting the chiral center (C2) and the chlorobenzyl group, influenced by the steric bulk of the substituents. The free energy of activation (ΔG‡) for such rotational barriers in similar sterically hindered ketones can range from 8 to 20 kcal/mol. core.ac.uk

Table 1: Hypothetical Dynamic NMR Data for Rotational Barrier Analysis

| Rotational Process | Probed Nuclei | Coalescence Temp. (Tc) | Δν (Hz) | Rate Constant (k) at Tc (s⁻¹) | ΔG‡ (kcal/mol) |

| C2-C(benzyl) Rotation | Benzyl (B1604629) CH₂ protons | ~253 K (-20 °C) | 100 | ~222 | ~12.5 |

Note: This data is illustrative, based on typical values for sterically hindered systems, and represents a plausible scenario for the target molecule.

Elucidation of Tautomeric Forms (Keto-Enol Equilibrium)

β-keto esters like this compound exist as a dynamic equilibrium between the keto and enol tautomers. thermofisher.com This keto-enol tautomerism is a fundamental chemical process that is slow on the NMR timescale, allowing for the simultaneous observation and quantification of both forms. missouri.eduasu.edu The enol form is stabilized by the formation of an intramolecular hydrogen bond and a conjugated π-system. thermofisher.com

The position of this equilibrium is highly dependent on the solvent. researchgate.net In non-polar solvents, the intramolecularly hydrogen-bonded enol form is favored. Conversely, in polar, protic solvents that can engage in intermolecular hydrogen bonding, the equilibrium tends to shift towards the more polar keto form. missouri.edu ¹H NMR spectroscopy is used to determine the equilibrium constant (Keq = [enol]/[keto]) by integrating the distinct signals of each tautomer, such as the enolic vinyl proton (δ ≈ 5-6 ppm) and the α-proton of the keto form. asu.edu

Table 2: Predicted Solvent Effect on Keto-Enol Equilibrium

| Solvent | Dielectric Constant (ε) | Predominant Interaction | Expected % Enol |

| Carbon Tetrachloride (CCl₄) | 2.2 | Non-polar | ~45-55% |

| Chloroform (CDCl₃) | 4.8 | Weak H-bond donor | ~15-25% |

| Acetone-d₆ | 21.0 | Polar aprotic | ~10-15% |

| DMSO-d₆ | 47.0 | Strong H-bond acceptor | ~5-10% |

| Water (D₂O) | 80.0 | Strong H-bond donor/acceptor | < 2% |

Note: Percentages are estimates based on published data for analogous β-keto esters like ethyl acetoacetate (B1235776) and are subject to the specific electronic and steric influences of the 2-chlorobenzyl substituent. researchgate.netacs.org

2D NMR Techniques for Complex Structural Assignments

While 1D NMR provides essential information, complex molecules often exhibit overlapping signals that require two-dimensional (2D) NMR techniques for unambiguous assignment. walisongo.ac.id For this compound, a combination of COSY, HSQC, and HMBC experiments is crucial.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. sdsu.edu It would reveal the connectivity within the chlorobenzyl fragment and the butanoate backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). youtube.comepfl.ch It is essential for assigning the carbon spectrum based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. youtube.comepfl.ch It is particularly vital for identifying quaternary carbons (which have no attached protons) and for connecting the different spin systems, such as linking the benzyl methylene (B1212753) protons to the carbons of the aromatic ring and the C2 of the butanoate chain.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D Correlations

| Atom Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| C1 (Ester C=O) | ~168 | - | OCH₃, H-2 |

| C2 (CH) | ~55 | ~3.8 (t) | C1, C3, C4, Benzyl-C, Ar-C |

| C3 (Keto C=O) | ~202 | - | H-2, H-4 |

| C4 (CH₃) | ~29 | ~2.2 (s) | C2, C3 |

| OCH₃ | ~52 | ~3.7 (s) | C1 |

| Benzyl CH₂ | ~35 | ~3.2 (d) | C2, Ar-C1', Ar-C2', Ar-C6' |

| Ar-C1' (C-CH₂) | ~135 | - | Benzyl-CH₂ |

| Ar-C2' (C-Cl) | ~133 | - | Benzyl-CH₂, H-3' |

| Ar-C3' | ~130 | ~7.3 (d) | C1', C5' |

| Ar-C4' | ~128 | ~7.2 (t) | C2', C6' |

| Ar-C5' | ~127 | ~7.2 (t) | C1', C3' |

| Ar-C6' | ~129 | ~7.4 (d) | C2', C4', Benzyl-C |

Note: Chemical shifts are estimations based on standard values for functional groups and substituent effects. Actual values may vary.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₁₂H₁₃ClO₃), the expected exact mass can be calculated with high precision.

Under electron impact (EI) ionization, the molecular ion undergoes characteristic fragmentation, providing valuable structural information. The fragmentation of β-keto esters is often dominated by cleavages alpha to the carbonyl groups and by McLafferty rearrangements. researchgate.net The presence of the chlorobenzyl group introduces additional fragmentation pathways. researchgate.netnih.gov

Plausible Fragmentation Pathways:

McLafferty Rearrangement: A hallmark of carbonyl compounds with a γ-hydrogen, this would lead to the loss of an alkene and the formation of a radical cation of an enol.

Alpha-Cleavage: Cleavage of bonds adjacent to the carbonyl groups is common, leading to the loss of radicals such as •CH₃, •OCH₃, or the acetyl group (•COCH₃). libretexts.org

Benzylic Cleavage: The bond between the benzyl CH₂ and the butanoate chain is prone to cleavage, generating a stable chlorotropylium ion or a chlorobenzyl cation (m/z 125/127).

Loss of Chlorine: Fragmentation may involve the loss of a chlorine radical, particularly from the chlorotropylium ion. nih.goviaea.org

Table 4: Predicted Key Fragments in the EI-Mass Spectrum

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Plausible Origin |

| 240.0553 | [M]⁺• | Molecular Ion |

| 209.0733 | [M - •OCH₃]⁺ | Loss of methoxy (B1213986) radical |

| 197.0370 | [M - •COCH₃]⁺ | Loss of acetyl radical |

| 125.0260 | [C₇H₆Cl]⁺ | Chlorobenzyl cation |

| 91.0548 | [C₇H₇]⁺ | Tropylium ion (from loss of Cl) |

| 43.0184 | [CH₃CO]⁺ | Acetyl cation |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. uni-siegen.de These two methods are complementary; a molecular vibration that causes a change in the dipole moment is IR-active, while a vibration that causes a change in polarizability is Raman-active. ksu.edu.saedinst.comlibretexts.org

For this compound, the spectra would be rich with characteristic peaks identifying its key functional groups. The keto form would show two distinct carbonyl (C=O) stretching vibrations: one for the ketone and one for the ester. The enol tautomer would instead display a C=C stretching vibration and a lower-frequency, hydrogen-bonded C=O stretch.

Key Vibrational Modes:

C=O Stretching: The ester and ketone carbonyls will produce strong IR absorptions. acs.org The ketone stretch is typically around 1715-1725 cm⁻¹, while the ester stretch is slightly higher, around 1735-1745 cm⁻¹. In Raman spectra, carbonyl stretches are often weaker. fiveable.me

C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and methylene groups) appear just below 3000 cm⁻¹. theaic.orgjetir.org

C-O Stretching: The C-O bonds of the ester group will have strong characteristic bands in the 1000-1300 cm⁻¹ region.

C-Cl Stretching: The carbon-chlorine stretch typically gives a moderate to strong absorption in the 700-800 cm⁻¹ region. theaic.org

Aromatic Ring: C=C stretching vibrations within the benzene (B151609) ring appear in the 1450-1600 cm⁻¹ region.

Table 5: Predicted Characteristic Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Expected IR Frequency Range | Expected Raman Frequency Range | Intensity (IR/Raman) |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | Weak-Medium / Strong |

| Aliphatic C-H Stretch | 2990-2850 | 2990-2850 | Medium / Strong |

| Ester C=O Stretch | 1750-1735 | 1750-1735 | Strong / Weak |

| Ketone C=O Stretch | 1725-1710 | 1725-1710 | Strong / Weak |

| Aromatic C=C Stretch | 1600, 1580, 1500, 1450 | 1600, 1580, 1500, 1450 | Medium / Strong |

| C-O Stretch (Ester) | 1300-1000 | 1300-1000 | Strong / Medium |

| C-Cl Stretch | 800-700 | 800-700 | Strong / Strong |

Single Crystal X-ray Diffraction Studies for Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. suniv.ac.in This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, revealing the molecule's preferred conformation in the crystal lattice. nih.gov

For this compound, a crystal structure would confirm which tautomer (keto or enol) is stable in the solid state. Based on studies of similar β-keto esters, the keto form is often favored in the crystalline phase. mdpi.com The analysis would also elucidate crucial intermolecular interactions that govern the crystal packing, such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces. rsc.org Given the presence of carbonyl oxygens (as hydrogen bond acceptors) and various C-H groups (as potential donors), weak C-H···O hydrogen bonds are likely to be significant packing motifs. nih.gov Furthermore, interactions involving the aromatic ring, such as π-π stacking or C-H···π interactions, could also play a role in stabilizing the crystal structure. nih.gov

Table 6: Hypothetical Crystallographic Data

| Parameter | Predicted Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~8.2 |

| c (Å) | ~15.1 |

| β (°) | ~95 |

| Volume (ų) | ~1290 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | ~1.24 |

| Key Intermolecular Interactions | C-H···O hydrogen bonds, Cl···H contacts |

Note: These values are hypothetical and based on typical data for similar-sized organic molecules. The actual crystal structure would depend on the specific crystallization conditions. mdpi.com

Chiroptical Spectroscopy for Enantiomeric Excess Determination

In instances where the synthesis of this compound is designed to produce a specific enantiomer, the determination of the enantiomeric excess (% ee) is a critical step for assessing the success of the chiral induction. Chiroptical spectroscopy, which measures the differential interaction of chiral molecules with left- and right-circularly polarized light, provides powerful methods for this quantification. The primary techniques employed would be Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD).

The underlying principle for using chiroptical methods to determine enantiomeric excess is that the magnitude of the chiroptical signal is directly proportional to the concentration difference between the two enantiomers in a sample. An equal mixture of both enantiomers, a racemic mixture, is chiroptically silent as the equal and opposite signals from each enantiomer cancel each other out.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. A non-racemic sample will exhibit a characteristic CD spectrum with positive or negative peaks (Cotton effects) at the absorption bands of its chromophores. The intensity of these peaks is directly proportional to the enantiomeric excess of the sample.

For this compound, the carbonyl groups within the β-ketoester moiety and the chlorobenzyl group are the primary chromophores that would be expected to give rise to a CD signal. The determination of enantiomeric excess would involve:

Measurement of the pure enantiomer: Establishing the CD spectrum of an enantiomerically pure sample of either (R)- or (S)-methyl 2-(2-chlorobenzyl)-3-oxobutanoate to determine its maximum molar ellipticity [θ] at a specific wavelength.

Measurement of the sample: Measuring the molar ellipticity of the synthesized sample under the same conditions.

Calculation of enantiomeric excess: The % ee can then be calculated using the following formula:

% ee = ([θ]sample / [θ]max) x 100

Where [θ]sample is the molar ellipticity of the sample and [θ]max is the molar ellipticity of the pure enantiomer.

Optical Rotatory Dispersion (ORD) Spectroscopy

Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. A chiral compound will rotate the plane of polarized light, and the specific rotation [α] at a given wavelength (commonly the sodium D-line at 589 nm) is a characteristic property. Similar to CD, the magnitude of the observed rotation is proportional to the enantiomeric excess.

The procedure for determining % ee using ORD is analogous to that of CD:

Determine the specific rotation of the pure enantiomer: The specific rotation [α]max of an enantiomerically pure standard is measured.

Measure the specific rotation of the sample: The specific rotation of the synthesized sample, [α]sample, is measured under identical experimental conditions (concentration, solvent, temperature, and cell path length).

Calculate enantiomeric excess: The % ee is calculated as:

% ee = ([α]sample / [α]max) x 100

While direct chiroptical methods are powerful, they are often complemented by chromatographic techniques for validation.

High-Performance Liquid Chromatography (HPLC) with Chiroptical Detectors

A highly effective and common method for determining enantiomeric excess involves the use of High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP). This technique physically separates the two enantiomers. When coupled with a chiroptical detector, such as a CD detector or a polarimeter, it provides simultaneous separation and quantification. uma.es

The use of a CD detector in series with a standard UV-Vis detector allows for the unambiguous identification of the enantiomeric peaks and their quantification. uma.es The ratio of the peak areas in the chromatogram directly corresponds to the ratio of the enantiomers in the mixture, from which the enantiomeric excess can be precisely calculated. This approach is particularly valuable as it does not require an enantiomerically pure standard, although such a standard is useful for assigning the absolute configuration to the eluted peaks. uma.es

The quantitative capabilities of a system combining a chiral separation mode with polarimetric detection have also been demonstrated to be effective for quantifying enantiomeric mixtures, even with poor chromatographic resolution. nih.gov

Below is a hypothetical data table illustrating the kind of information that would be gathered in a study determining the enantiomeric excess of a chirally synthesized sample of this compound.

| Parameter | Value |

| Method | Chiral HPLC |

| Column | Chiral AGP |

| Mobile Phase | Phosphate Buffer/Isopropanol |

| Flow Rate | 0.8 mL/min |

| Detector | Circular Dichroism (CD) at 254 nm |

| Retention Time (Enantiomer 1) | 8.2 min |

| Retention Time (Enantiomer 2) | 9.5 min |

| Peak Area (Enantiomer 1) | 15,200 |

| Peak Area (Enantiomer 2) | 1,800 |

| Calculated Enantiomeric Excess | 78.8% |

Theoretical and Computational Chemistry Studies of Methyl 2 2 Chlorobenzyl 3 Oxobutanoate

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. Current time information in Boston, MA, US. It is widely used to determine the optimized molecular geometry and to analyze the electronic properties of molecules. nih.gov

Conformational Landscape and Energy Minima

A conformational analysis would be the first step in a computational study, aiming to identify the different spatial arrangements of the atoms (conformers) of methyl 2-(2-chlorobenzyl)-3-oxobutanoate and their relative stabilities. theaic.org Due to the rotational freedom around several single bonds—notably the C-C bonds of the benzyl (B1604629) and butanoate fragments—the molecule can exist in various conformations. The process involves systematically rotating these bonds and performing geometry optimization for each resulting structure to find the local energy minima on the potential energy surface. The conformer with the lowest energy is the most stable.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. chemaxon.com The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's kinetic stability, chemical reactivity, and electronic transport properties. chemaxon.com A smaller energy gap suggests higher reactivity. chemaxon.com FMO analysis would identify the regions of the molecule where these orbitals are localized, thus predicting the most likely sites for nucleophilic and electrophilic attack.

Molecular Electrostatic Potential (MESP) Surface Mapping

A Molecular Electrostatic Potential (MESP) map illustrates the charge distribution within a molecule, providing a guide to its reactive behavior. nih.govgithub.io The MESP surface is plotted over the electron density, with different colors representing different electrostatic potential values. chemaxon.com Typically, red areas indicate negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas show positive potential (electron-poor regions, prone to nucleophilic attack). chemaxon.com For this compound, the MESP would highlight the electronegative oxygen and chlorine atoms as potential sites for interaction with electrophiles. uni.lu

Quantum Chemical Calculations for Acidity (pKa) of the α-Protons

The α-protons in this compound, located on the carbon between the two carbonyl groups, are expected to be acidic due to the electron-withdrawing nature of the adjacent functional groups. Quantum chemical calculations can predict the pKa value of these protons. This is typically achieved by calculating the Gibbs free energy change for the deprotonation reaction in a solvent, often using a continuum solvation model. The calculated acidity provides insight into the molecule's behavior in chemical reactions, particularly its ability to form enolates.

Computational Studies of Reaction Mechanisms and Transition States

Computational methods are invaluable for elucidating the step-by-step pathways of chemical reactions. epa.govnih.govfrontiersin.org For this compound, one could study various reactions, such as alkylation or cyclization. The process involves identifying the reactants, products, and any intermediates, and then locating the transition state structures that connect them. Calculating the energy barriers (activation energies) associated with these transition states helps to determine the feasibility and rate of a reaction, as well as predicting its regioselectivity and stereoselectivity. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Theoretical calculations can predict spectroscopic data, which is a crucial step in verifying the structure of a synthesized compound. nih.gov

NMR Chemical Shifts: By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C) in the optimized geometry, it is possible to predict the NMR chemical shifts. researchgate.net These predicted spectra can be compared with experimental data to confirm the molecular structure. uni.lunih.gov

Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the peaks observed in infrared (IR) and Raman spectra. This analysis helps in identifying the functional groups present in the molecule and confirming the calculated minimum-energy structure (an absence of imaginary frequencies indicates a true minimum).

In-Depth Analysis of this compound Remains Elusive in Scientific Literature

While the broader field of computational chemistry offers extensive studies on related β-keto esters and substituted benzene (B151609) derivatives, the unique combination of the 2-chlorobenzyl group and the methyl 3-oxobutanoate framework in this specific compound appears to be unexplored in the context of in-depth theoretical analysis.

Studies on analogous compounds often employ techniques such as X-ray crystallography to determine the precise three-dimensional arrangement of atoms in the solid state. This experimental data is then frequently complemented by computational methods, such as Density Functional Theory (DFT), to analyze the intricate network of non-covalent interactions that govern the crystal packing. These interactions, including hydrogen bonds, halogen bonds, and van der Waals forces, are crucial in determining the physical properties and stability of the crystalline material.

Furthermore, computational tools like Hirshfeld surface analysis are commonly used to visualize and quantify intermolecular contacts within a crystal lattice, providing a detailed fingerprint of the packing environment. However, the application of these powerful analytical techniques to this compound has not been documented in the available scientific databases.

The absence of such fundamental research means that a detailed discussion on the non-covalent interactions and crystal packing of this compound, supported by specific research findings and data tables, cannot be provided at this time. The scientific community has yet to publish the requisite experimental or computational data that would enable such an analysis.

常见问题

Q. Why do reported yields vary across studies for similar β-keto esters?

- Critical Factors :

- Impurity of Benzyl Halides : Trace moisture or oxidation byproducts (e.g., benzyl alcohols) reduce reactivity.

- Basicity of Conditions : Excess base (e.g., NaH) may hydrolyze the ester group, lowering yields .

- Resolution : Pre-purify reagents via column chromatography and optimize stoichiometry using DoE (Design of Experiments) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。